N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide
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Overview
Description
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound characterized by its unique molecular structure. This compound features a combination of aromatic rings, a morpholine ring, and sulfonyl and amide functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide typically involves the condensation of 5-chloro-2-hydroxyacetophenone with an appropriate amine derivative under acidic conditions. The reaction is often carried out in anhydrous ethanol with a catalytic amount of glacial acetic acid, followed by refluxing for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound’s sulfonyl and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings and morpholine moiety may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-4-hydroxybenzohydrazide
- N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-thiophene-2-carbohydrazide
Uniqueness
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring and sulfonyl group, which are not commonly found together in similar compounds. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research .
Biological Activity
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H20ClN3O5S
- Molecular Weight : 429.89 g/mol
- CAS Number : 135743577
Structural Representation
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The presence of the morpholine and sulfonamide groups suggests potential inhibition of specific enzymes such as carbonic anhydrase and various kinases.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in pH regulation and ion transport.
- Antioxidant Activity : The 5-chloro-2-hydroxyphenyl group may contribute to antioxidant properties by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
Antioxidant Activity
Recent studies have evaluated the antioxidant capacity of similar compounds using the DPPH radical scavenging assay. For instance, derivatives with similar structures demonstrated significant radical scavenging abilities, suggesting that this compound may exhibit comparable activity.
Compound | DPPH Scavenging Activity (%) | Reference |
---|---|---|
Compound A | 88.6% | |
Compound B | 87.7% | |
N-[...]-Benzamide | TBD | This Study |
Antimicrobial Activity
In vitro studies have shown that compounds with similar structural motifs exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Specific case studies have highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial properties of a related sulfonamide derivative.
- Methodology : Agar diffusion method was employed to assess the inhibition zones.
- Findings : The derivative exhibited significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Antioxidant Evaluation :
- Objective : To determine the radical scavenging ability using DPPH assay.
- Results : The compound showed promising results, comparable to established antioxidants like ascorbic acid.
Properties
Molecular Formula |
C19H20ClN3O5S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13- |
InChI Key |
NKUDGJUBIVEDTF-BKUYFWCQSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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